molecular formula C8H6FN3O2S B13514534 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13514534
M. Wt: 227.22 g/mol
InChI Key: RGZSEAADCGHLBT-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)benzene-1-sulfonyl fluoride (CAS 2648965-77-7) is a chemical compound with the molecular formula C8H6FN3O2S and a molecular weight of 227.22 g/mol. It is supplied at a purity of 95% and is recommended to be stored at room temperature . The compound features a 1,2,3-triazole heterocycle, a structure known for its significant role in medicinal chemistry and chemical biology. The 1,2,3-triazole ring is a stable, aromatic system that can participate in various non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) with biological targets, making it a valuable scaffold in drug discovery and biochemical probe design . This ring system is often incorporated into molecules using efficient synthetic strategies like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" . Functionally, the benzenesulfonyl fluoride moiety is a key reactive group. Sulfonyl fluorides are increasingly employed in chemical biology as covalent inhibitors, particularly in activity-based protein profiling (ABPP). They can selectively modify serine residues in catalytic triads of certain enzymes, such as serine hydrolases, acting as mechanism-based inhibitors. The integration of the 1,2,3-triazole ring provides a versatile handle for further chemical modification, allowing researchers to readily conjugate this building block to other molecules of interest (e.g., fluorophores, biotin, or other pharmacophores) via the triazole nitrogen atoms, thereby creating sophisticated chemical tools for probing biological systems. This product is intended for research purposes only and is not intended for human or therapeutic use.

Properties

Molecular Formula

C8H6FN3O2S

Molecular Weight

227.22 g/mol

IUPAC Name

4-(triazol-2-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6FN3O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H

InChI Key

RGZSEAADCGHLBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Reaction Principle

A major advancement in the synthesis involves a metal-free, click-inspired 1,3-dipolar cycloaddition between organic azides and ethenesulfonyl fluoride (ESF) as an acetylene surrogate. This method avoids the use of copper catalysts, acetylene gas, or specialized apparatus, offering a safer and more practical route.

The reaction proceeds via:

  • Cycloaddition of the azide to the vinyl sulfonyl fluoride (ESF).
  • Subsequent elimination of sulfur dioxide (SO2) and hydrogen fluoride (HF) through a thermal syn-elimination mechanism.
  • Formation of the 1-substituted-1,2,3-triazole bearing the sulfonyl fluoride moiety.

This pathway prevents alkylation side reactions common with related sulfonyl chlorides and provides exclusive formation of the 2H-1,2,3-triazole isomer.

Reaction Conditions and Scope

  • The reaction typically proceeds under heating (e.g., 100 °C) in ethyl acetate or similar solvents.
  • No metal catalysts are required.
  • Broad substrate scope includes aromatic, electron-rich, electron-poor, sterically hindered aromatic azides, benzyl, and alkyl azides.
  • Functional group tolerance includes alkynes, esters, ketones, acetals, sulfones, sulfonamides, oxetanes, and nitriles.
  • Yields range from good to excellent, often up to 98%.
  • Chromatographic purification is often unnecessary due to the clean reaction profile.

Representative Reaction Scheme

Reagent 1 (Organic Azide) Reagent 2 (Ethenesulfonyl Fluoride) Conditions Product Yield (%)
4-Azidobenzene Ethenesulfonyl fluoride (ESF) 100 °C, EtOAc, metal-free 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride Up to 98

Alternative Preparation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Another documented method involves the classical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using alkynes functionalized with sulfonyl fluoride groups.

  • The alkyne precursor bearing the sulfonyl fluoride group reacts with organic azides in the presence of copper catalysts.
  • The reaction is typically carried out at room temperature or mild heating.
  • Bases such as pyrrolidine are used to promote the reaction.
  • This method yields 1,4-disubstituted 1,2,3-triazoles with sulfonyl fluoride functionality.

Reaction Conditions and Optimization

  • Pyrrolidine (2 equivalents) in 1,4-dioxane solvent at room temperature for 12 hours gives high yields (~97%).
  • Secondary amines enhance yield compared to tertiary amines or inorganic bases.
  • Purification is achieved by silica gel chromatography.

Example Data Table for Base Screening

Entry Base Yield of this compound (%)
1 Pyrrolidine 97
2 Piperidine Slightly lower than pyrrolidine
3 Triethylamine < 30
4 Na2CO3 < 30
5 NaOH < 30

Mechanistic Insights

Thermal Syn-Elimination

The cycloaddition-elimination sequence involves a rate-limiting 1,3-dipolar cycloaddition step, followed by rapid elimination of SO2 and HF via an Ei thermal syn-elimination mechanism. This elimination is faster than competing Michael addition reactions, preventing side product formation.

Tautomerization Considerations

The 1H-1,2,3-triazole tautomerizes to the 2H-1,2,3-triazole, which is the stable form in the product, ensuring regioselectivity in the final compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield Range (%) Notes
Metal-Free 1,3-Dipolar Cycloaddition Organic azides + Ethenesulfonyl fluoride (ESF) Heat (~100 °C), EtOAc, metal-free Safe, broad substrate scope, no metal catalyst Up to 98 No chromatographic purification needed
CuAAC with Sulfonyl Fluoride Alkynes Organic azides + sulfonyl fluoride alkynes + Cu catalyst Room temp, pyrrolidine base, 1,4-dioxane High yield, mild conditions ~97 Requires base and catalyst

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety undergoes nucleophilic substitution with amines, alcohols, and thiols under mild conditions to form sulfonamides, sulfonate esters, or sulfonic acids.

Reaction TypeConditionsProducts FormedYield (%)References
Amine substitutionEt₃N, DCM, 25°C, 4 hSulfonamide derivatives65–89
Alcohol substitutionK₂CO₃, DMF, 60°C, 12 hSulfonate esters45–78
Hydrolysis (acidic/basic)H₂O/NaOH (pH >10), RT, 2 hBenzene sulfonic acid>95

Mechanistic Insight : The sulfonyl fluoride's electrophilic sulfur atom facilitates nucleophilic attack via a two-step addition-elimination pathway. Copper catalysts (e.g., CuTC) enhance reaction rates in aqueous conditions .

Triazole-Mediated Cycloaddition Reactions

The 1,2,3-triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related transformations.

3.1. β-Cyclodextrin-TSC@Cu-Catalyzed Coupling

This supramolecular catalyst enables efficient triazole synthesis in water with minimal copper leaching (<2 ppm) :

AlkyneAzideProductYield (%)Cycles (Reusability)
Terminal alkynesAlkyl/aryl azides1,4-Disubstituted triazoles85–927

3.2. Phenylethynylcopper(I)-Mediated Reactions

Phenylethynylcopper(I) facilitates regioselective triazole formation at room temperature :

SubstrateConditionsProductYield (%)
1-EthynylcyclohexanolCH₂Cl₂, RT, 24 h1,3-Bis(triazolyl)propanol80–92

Cross-Coupling Reactions

The triazole ring directs regioselective cross-coupling at the benzene ring’s para-position:

Reaction TypeCatalystConditionsProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 80°C, 12 hBiaryl-sulfonyl fluoride68
SonogashiraPdCl₂, CuI, PPh₃THF, 60°C, 8 hAlkynylated triazole derivative73

Degradation and Stability Studies

The compound hydrolyzes to 4-(2H-1,2,3-triazol-2-yl)benzenesulfonic acid under basic conditions (t₁/₂ = 1.5 h at pH 12) but remains stable in anhydrous organic solvents for >30 days .

Scientific Research Applications

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that combines a benzene ring, a sulfonyl fluoride group, and a 1,2,3-triazole moiety. The presence of the sulfonyl fluoride group increases the compound's reactivity, making it a valuable intermediate in synthesizing biologically active compounds. The uniqueness of this compound lies in its dual functionality as both a reactive sulfonyl fluoride and a versatile triazole derivative. This combination allows for diverse applications in drug development and materials science that are not typically achievable with either functional group alone. The ability to participate in click chemistry further enhances its utility in creating complex molecular structures efficiently.

Relevant compounds

Compound NameStructure FeaturesUnique Properties
1-(4-bromophenyl)-1H-1,2,3-triazoleTriazole linked to bromobenzeneExhibits potent antibacterial activity
Benzene sulfonamideSulfonamide group without triazoleCommonly used as antibiotics
4-(1H-imidazol-1-yl)benzene sulfonamideImidazole instead of triazoleKnown for antifungal properties
5-(4-fluorophenyl)-1H-pyrazolePyrazole structure with fluorine substitutionDisplays anti-inflammatory effects

Applications

  • Drug Development: Due to its dual functionality, this compound is useful in creating new pharmaceuticals.
  • Materials Science: The compound can be used to create complex molecular structures.
  • Organic synthesis: This compound is known for its versatility.

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Sulfonamide Derivatives (e.g., SC-558 Analogues)

Example Compounds : 3-Phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide derivatives (1a–f) .

  • Key Differences :
    • Functional Group : Sulfonamide (–SO₂NH₂) vs. sulfonyl fluoride (–SO₂F).
    • Reactivity : Sulfonamides act as reversible inhibitors, while sulfonyl fluorides form irreversible covalent bonds with nucleophiles.
    • Applications : Sulfonamides (e.g., COX-2 inhibitors like SC-558) are prevalent in pharmaceuticals, whereas sulfonyl fluorides are used in activity-based protein profiling (ABPP) .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

Example Compounds : Metsulfuron methyl ester, ethametsulfuron methyl ester .

  • Key Differences :
    • Core Structure : Triazine-linked sulfonylureas vs. triazole-linked sulfonyl fluoride.
    • Reactivity : Sulfonylureas contain ester (–COOR) groups, which hydrolyze to active sulfonamides, whereas sulfonyl fluorides directly react with biological targets.
    • Applications : Herbicidal activity via acetolactate synthase inhibition vs. enzymatic covalent modification in biomedical research .

Sulfanyl-Containing Heterocycles

Example Compound : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde .

  • Key Differences :
    • Functional Group : Sulfanyl (–S–) vs. sulfonyl fluoride (–SO₂F).
    • Reactivity : Sulfanyl groups participate in radical or nucleophilic reactions, contrasting with the electrophilic reactivity of sulfonyl fluorides.
    • Applications : Sulfanyl compounds are used in agrochemicals, whereas sulfonyl fluorides are specialized for covalent targeting .

Comparative Data Table

Compound Core Structure Functional Group Reactivity Applications
Target Compound Benzene + triazole –SO₂F Covalent electrophile ABPP, covalent inhibitors
SC-558 Analogues Benzene + dihydroquinazoline –SO₂NH₂ Reversible inhibition Pharmaceuticals (e.g., COX-2 inhibitors)
Metsulfuron Methyl Ester Triazine + benzene –SO₂NCOOR Prodrug activation via hydrolysis Herbicides
Sulfanyl Pyrazole Pyrazole + benzene –S– Radical/nucleophilic reactions Agrochemicals

Biological Activity

4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound featuring a triazole moiety. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as a versatile building block for various biologically active compounds. The unique combination of functional groups within this molecule enhances its reactivity and interaction with biological targets.

Structural Characteristics

  • Molecular Formula : C8_8H6_6FN3_3O2_2S
  • Molecular Weight : 227.22 g/mol
  • IUPAC Name : 4-(triazol-2-yl)benzenesulfonyl fluoride
  • Canonical SMILES : C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)F

Reactivity

The presence of the sulfonyl fluoride group in this compound significantly enhances its reactivity, allowing it to participate in various chemical reactions, particularly those involving nucleophiles. This feature makes it a valuable intermediate in the synthesis of numerous biologically active molecules.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by forming covalent bonds with active site residues, thereby inhibiting their function. This interaction can trigger various biochemical pathways that lead to therapeutic effects.

Biological Applications

Research has indicated that compounds containing triazole and sulfonyl fluoride groups exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds derived from this structure have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties : Inhibition of cyclooxygenase enzymes (e.g., COX-2) has been observed, which is crucial in the inflammatory response.
  • Anticancer Potential : The ability to inhibit specific enzymes involved in cancer progression has been noted in several studies.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits the COX-2 enzyme, leading to reduced production of pro-inflammatory mediators.
  • Antimicrobial Efficacy :
    • Research highlighted the compound's effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antimicrobial agent.
  • Synthesis of Derivatives :
    • The compound serves as a precursor for synthesizing various derivatives with enhanced biological properties. For instance, modifications to the triazole ring have resulted in improved potency against certain cancer cell lines.

Summary of Biological Activities

Activity Type Description
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits COX-2 enzyme activity
AnticancerShows potential in inhibiting cancer progression through enzyme modulation

Q & A

Q. What are the common synthetic routes for preparing 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonyl fluoride?

Methodological Answer: A four-step synthetic approach is often employed, starting with functionalization of a benzene derivative. For example, 1-fluoro-2-nitrobenzene can undergo selective N2-arylation with 4,5-dibromo-2H-1,2,3-triazole to introduce the triazole moiety. Subsequent sulfonation and fluorination yield the sulfonyl fluoride group. Key steps include refluxing with glacial acetic acid as a catalyst and purification via column chromatography. Alternative methods involve condensation of substituted benzaldehydes with triazole precursors under acidic conditions .

Q. How can the crystal structure of this compound be determined and refined?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by structure solution via direct methods (e.g., SHELXT) and refinement with SHELXL. For anisotropic displacement parameters, the WinGX/ORTEP suite visualizes thermal ellipsoids and validates geometry. Common refinement challenges include resolving disorder in the triazole ring or sulfonyl group, addressed using restraints and constraints in SHELXL .

Q. What are the best practices for handling sulfonyl fluorides in the lab?

Methodological Answer: Sulfonyl fluorides are moisture-sensitive and reactive toward nucleophiles. Store under inert gas (argon) at –20°C in sealed containers. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Always work in a fume hood to avoid inhalation of hydrolyzed sulfuryl fluoride gas .

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer: The sulfonyl fluoride acts as a "clickable" electrophile, reacting selectively with thiols, amines, or hydroxyl groups under mild conditions. Kinetic studies using stopped-flow spectroscopy reveal second-order rate constants (k~2~) for hydrolysis (~10⁻³ M⁻¹s⁻¹) and amine acylation (~10⁻¹ M⁻¹s⁻¹). Reactivity is pH-dependent: protonation of the leaving group (F⁻) enhances electrophilicity. Competing hydrolysis requires anhydrous solvents (e.g., DMF) and low temperatures (0–4°C) .

Q. What experimental approaches are used to study interactions with biological targets?

Methodological Answer: Activity-based protein profiling (ABPP) is a key strategy. The sulfonyl fluoride warhead covalently labels serine hydrolases or proteases in cell lysates. Post-labeling, click chemistry (CuAAC) with alkyne-functionalized tags enables enrichment and LC-MS/MS identification. Competitive ABPP with broad-spectrum inhibitors (e.g., AEBSF) validates target specificity. Structural insights are obtained via co-crystallization with purified enzymes, refined using SHELX pipelines .

Q. How can electron density maps resolve ambiguities in structural features during refinement?

Methodological Answer: High-resolution data (≤1.0 Å) allows for the use of anisotropic displacement parameters. For disordered regions (e.g., triazole orientation), iterative refinement with SHELXL's PART and SIMU instructions partitions occupancy and restrains bond distances. Residual density peaks (>0.3 e⁻/ų) may indicate alternate conformers, resolved via dual-occupancy modeling. Twinning, if present, is addressed using the TWIN/BASF commands .

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